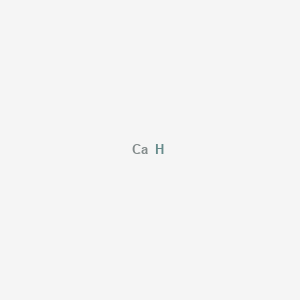

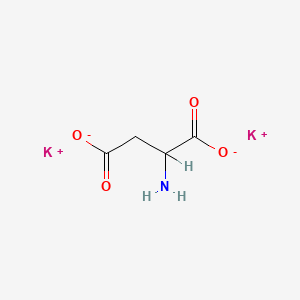

calcium monohydride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Calcium is a chemical element represented by the symbol “Ca” and has an atomic number of 20. It is an alkaline earth metal and is essential for living organisms to function. Calcium is best known for its role in forming strong bones and teeth. It is a metal that is solid at room temperature, silvery-white in color, and relatively light . It is the fifth most abundant element in the Earth’s crust and is present in various forms such as limestone, gypsum, and fluorite .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Calcium can be prepared through various synthetic routes. Some common methods include:

-

Electrolysis of Calcium Chloride: : This method involves the electrolysis of molten calcium chloride (CaCl₂) to produce calcium metal and chlorine gas. The reaction is as follows: [ \text{CaCl}_2 \rightarrow \text{Ca} + \text{Cl}_2 ]

-

Reduction of Calcium Oxide: : Calcium can also be produced by reducing calcium oxide (CaO) with aluminum at high temperatures. The reaction is: [ 6\text{CaO} + 2\text{Al} \rightarrow 3\text{Ca} + \text{Al}_2\text{O}_3 ]

Industrial Production Methods

Industrially, calcium is produced primarily through the electrolysis of molten calcium chloride. This method is preferred due to its efficiency and high yield. The process involves heating calcium chloride to its melting point and then passing an electric current through the molten salt to produce calcium metal and chlorine gas .

Analyse Chemischer Reaktionen

Types of Reactions

Calcium undergoes various types of chemical reactions, including:

-

Oxidation: : Calcium reacts with oxygen to form calcium oxide (CaO). The reaction is: [ 2\text{Ca} + \text{O}_2 \rightarrow 2\text{CaO} ]

-

Reduction: : Calcium can reduce other compounds by donating electrons. For example, it can reduce carbon dioxide to carbon and calcium oxide: [ 2\text{Ca} + \text{CO}_2 \rightarrow 2\text{CaO} + \text{C} ]

-

Substitution: : Calcium can react with halogens to form calcium halides. For example, with chlorine, it forms calcium chloride: [ \text{Ca} + \text{Cl}_2 \rightarrow \text{CaCl}_2 ]

Common Reagents and Conditions

Calcium reacts readily with nonmetals like halogens at room temperature. It also reacts with water to form calcium hydroxide and hydrogen gas: [ \text{Ca} + 2\text{H}_2\text{O} \rightarrow \text{Ca(OH)}_2 + \text{H}_2 ]

Wissenschaftliche Forschungsanwendungen

Calcium has a wide range of applications in scientific research, including:

-

Chemistry: : Calcium compounds are used as reducing agents in chemical reactions. Calcium carbonate is used as a buffering agent in various chemical processes .

-

Biology: : Calcium ions (Ca²⁺) play a crucial role in cellular processes such as muscle contraction, neurotransmitter release, and enzyme activation .

-

Medicine: : Calcium supplements are used to treat and prevent conditions like osteoporosis and hypocalcemia. Calcium gluconate and calcium lactate are commonly used in medical treatments .

-

Industry: : Calcium is used in the production of cement and lime. It is also used as a reducing agent in the extraction of other metals .

Wirkmechanismus

Calcium exerts its effects through various mechanisms. In biological systems, calcium ions act as secondary messengers in signal transduction pathways. They bind to and activate proteins such as calmodulin, which in turn regulate various cellular processes. Calcium also plays a role in muscle contraction by binding to troponin, which allows the interaction between actin and myosin .

Vergleich Mit ähnlichen Verbindungen

Calcium is similar to other alkaline earth metals such as beryllium, magnesium, strontium, barium, and radium. These elements share similar chemical properties due to their two valence electrons. calcium is unique in its biological importance and its widespread use in various industries .

List of Similar Compounds

- Beryllium (Be)

- Magnesium (Mg)

- Strontium (Sr)

- Barium (Ba)

- Radium (Ra)

Calcium’s unique properties and its essential role in biological systems make it a compound of great interest in both scientific research and industrial applications.

Eigenschaften

IUPAC Name |

calcium monohydride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKHCKQOIOXDRJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CaH] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[CaH] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaH |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

41.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![hexasodium;4-amino-6-[[4-[(E)-2-[4-[(8-amino-1-oxido-7-sulfo-5-sulfonatonaphthalen-2-yl)diazenyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]diazenyl]-5-oxido-3-sulfonaphthalene-1-sulfonate](/img/structure/B1143834.png)